

"diisopropyl bromomethylphosphonate CAS number 98432-80-5"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Diisopropyl bromomethylphosphonate</i>
Cat. No.:	B1587420

[Get Quote](#)

An In-depth Technical Guide to **Diisopropyl Bromomethylphosphonate** (CAS No. 98432-80-5)

Introduction: Situating a Key Synthetic Building Block

Diisopropyl bromomethylphosphonate is an organophosphorus compound that serves as a highly versatile and reactive intermediate in modern organic synthesis.^{[1][2][3]} Characterized by a phosphonate functional group and a reactive bromomethyl moiety, this reagent is not an end product in itself but rather a critical building block for constructing more complex molecular architectures. Its utility is primarily harnessed in the pharmaceutical and agrochemical industries, where the introduction of a phosphonate group can impart specific biological activities or modify the properties of a parent molecule.^[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any synthetic campaign. **Diisopropyl bromomethylphosphonate** is a colorless to pale yellow liquid under standard conditions.^[1] The presence of two isopropyl

groups provides a degree of steric hindrance and enhances its solubility in common organic solvents, which is a crucial factor in its reaction kinetics and purification.[\[1\]](#)

Key Identifiers and Properties

The essential physicochemical data for **diisopropyl bromomethylphosphonate** are summarized below. This information is critical for reaction setup, solvent selection, and downstream processing.

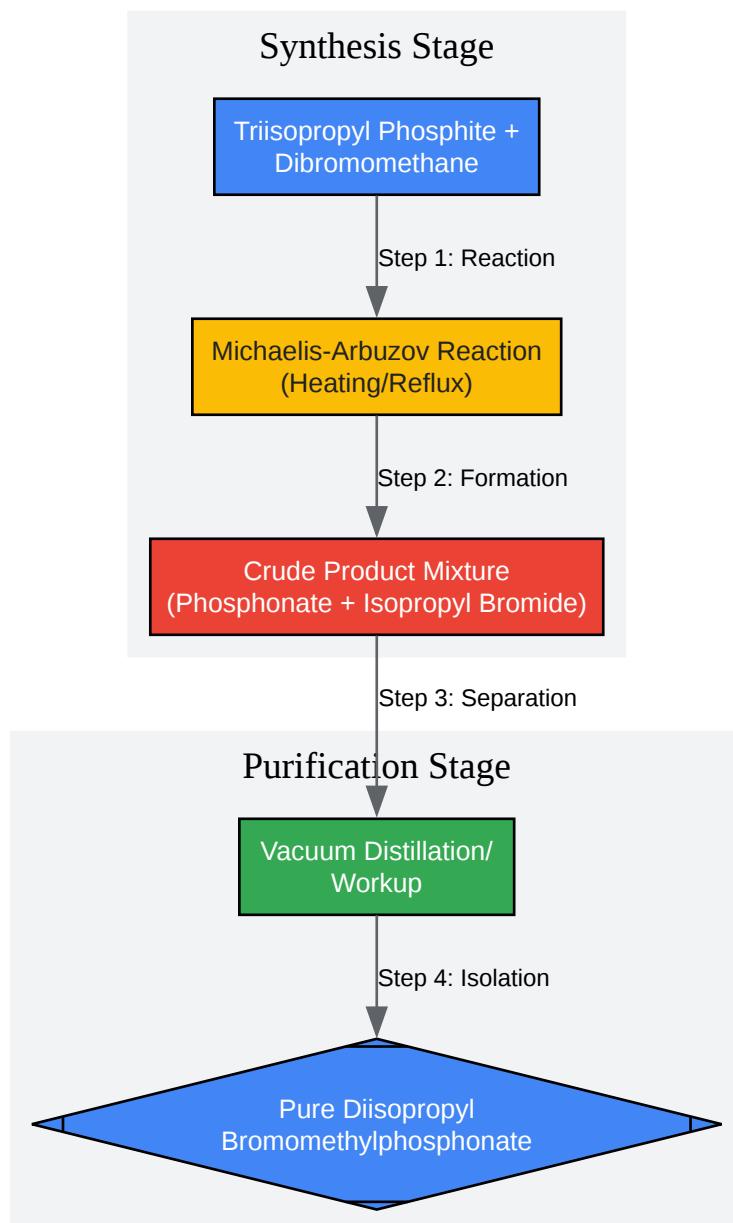
Property	Value	Source(s)
CAS Number	98432-80-5	[4] [5]
Molecular Formula	C ₇ H ₁₆ BrO ₃ P	[1] [5] [6]
Molecular Weight	259.08 g/mol	[4] [5] [6]
IUPAC Name	diisopropyl (bromomethyl)phosphonate	
Synonyms	Bis(1-Methylethyl) (Bromomethyl)Phosphonate, Bromomethylphosphonic acid diisopropyl ester	[1] [4]
Appearance	Colorless to pale yellow liquid	[1]
Purity (Typical)	95% - 97%	[6]
Canonical SMILES	CC(C)OP(=O)(CBr)OC(C)C	[1] [4]
InChI Key	JNONGIUWXHOEEN- UHFFFAOYSA-N	[4]

Synthesis: The Michaelis-Arbuzov Reaction

The primary and most efficient industrial and laboratory-scale synthesis of α -haloalkylphosphonates like **diisopropyl bromomethylphosphonate** is the Michaelis-Arbuzov reaction. This venerable reaction provides a reliable pathway for forming a carbon-phosphorus bond.

Mechanistic Rationale

The reaction proceeds by treating a trialkyl phosphite, in this case, triisopropyl phosphite, with an alkyl halide containing a good leaving group. For the synthesis of the title compound, dibromomethane is a suitable and common choice.


The causality of the reaction pathway can be understood in two key steps:

- Nucleophilic Attack: The phosphorus atom of triisopropyl phosphite possesses a lone pair of electrons and acts as a nucleophile, attacking one of the electrophilic carbon atoms of dibromomethane. This results in the displacement of a bromide ion and the formation of a phosphonium salt intermediate.
- Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the isopropyl ester groups on the phosphonium intermediate. This step results in the formation of the thermodynamically stable P=O double bond of the phosphonate product and the generation of isopropyl bromide as a byproduct.^[7]

A patent describes a similar microwave-accelerated Michaelis-Arbuzov reaction for preparing **diisopropyl bromomethylphosphonate** by reacting dibromomethane with triisopropylphosphite, highlighting the robustness of this synthetic approach.^[8]

Visualizing the Synthetic Workflow

The logical flow from starting materials to the final purified product via the Michaelis-Arbuzov reaction is depicted below.

[Click to download full resolution via product page](#)

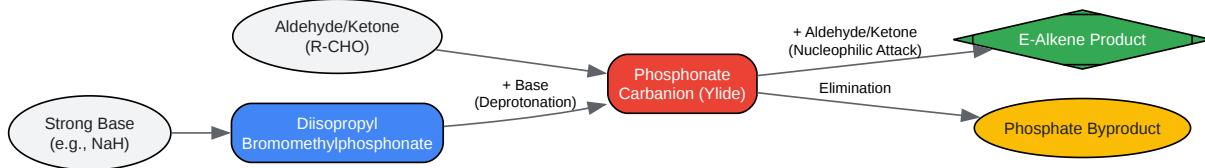
Caption: General workflow for the synthesis of **Diisopropyl Bromomethylphosphonate**.

Generalized Experimental Protocol

The following protocol is a self-validating system based on the principles of the Michaelis-Arbuzov reaction.[7][9]

- **Reactor Setup:** A dry, multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet. The system must be free of moisture, as triisopropyl phosphite is susceptible to hydrolysis.
- **Initial Charge:** Dibromomethane (typically in slight excess) is charged into the flask.
- **Reagent Addition:** Triisopropyl phosphite is added dropwise to the dibromomethane. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.
- **Reaction:** After the addition is complete, the mixture is heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by ^{31}P NMR, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.
- **Workup:** The reaction mixture is cooled to room temperature. The excess dibromomethane and the isopropyl bromide byproduct are removed under reduced pressure.
- **Purification:** The crude residue is purified by vacuum distillation to yield the final **diisopropyl bromomethylphosphonate** as a clear liquid.

Reactivity and Core Applications


The synthetic value of **diisopropyl bromomethylphosphonate** stems from the dual reactivity conferred by the phosphonate group and the C-Br bond. The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions.^[1] More significantly, it is a precursor for generating a stabilized carbanion, making it a key reagent in carbon-carbon bond formation.

The Horner-Wadsworth-Emmons (HWE) Reaction

The most prominent application of this reagent is as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. The protons on the carbon adjacent to the phosphonate group are acidic and can be removed by a strong, non-nucleophilic base (e.g., sodium hydride, LDA) to generate a phosphonate-stabilized carbanion. This carbanion is a potent nucleophile that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity. This reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical control.

Visualizing the HWE Reaction Pathway

The logical relationship from the phosphonate to the final alkene product is illustrated below.

[Click to download full resolution via product page](#)

Caption: The Horner-Wadsworth-Emmons reaction pathway using the phosphonate.

Analytical Characterization

Confirming the identity and purity of **diisopropyl bromomethylphosphonate** is essential. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Technique	Expected Observations	Rationale
¹ H NMR	~3.5-4.0 ppm (d): CH ₂ Br protons, doublet due to coupling with ³¹ P.~4.7-4.9 ppm (m): Isopropyl CH protons.~1.3-1.4 ppm (d): Isopropyl CH ₃ protons.	Chemical shifts and coupling patterns confirm the proton environment and connectivity to the phosphorus atom.
¹³ C NMR	Signal for CH ₂ Br carbon showing C-P coupling. Signals for isopropyl CH and CH ₃ carbons.	Confirms the carbon skeleton of the molecule.
³¹ P NMR	A single resonance in the typical phosphonate region (~15-25 ppm).	Directly observes the phosphorus nucleus, confirming the phosphonate functional group.
IR Spectroscopy	~1250 cm ⁻¹ (strong): P=O stretching vibration.~1000 cm ⁻¹ (strong): P-O-C stretching vibration.~600-700 cm ⁻¹ : C-Br stretching vibration.	Identifies key functional groups present in the molecule. [10] [11]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ~258/260 (due to ⁷⁹ Br/ ⁸¹ Br isotopes). Fragmentation pattern showing loss of Br, C ₃ H ₇ , etc.	Confirms the molecular weight and isotopic distribution of bromine. [10]

Safety, Handling, and Stability

Diisopropyl bromomethylphosphonate is a hazardous chemical that requires careful handling to mitigate risks.[\[12\]](#)

Hazard Profile

According to its Safety Data Sheet (SDS), the compound is classified as follows:

- Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[12]
- Serious Eye Damage/Eye Irritation: Category 1.[12]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[12]

Safe Handling and Storage Protocol

A self-validating safety system must be in place when working with this reagent.

- Engineering Controls: Always handle in a certified chemical fume hood. Ensure that a safety shower and eyewash station are immediately accessible.[12]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13]
 - Eye/Face Protection: Use chemical safety goggles and a face shield.[12]
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[12]
- Handling: Avoid breathing mist, vapors, or spray. Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[12][14]
- Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Keep containers tightly closed and away from incompatible substances.[12][14]

Stability and Incompatibilities

- Stability: The compound is stable under normal storage conditions.[12]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][14]
- Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and

oxides of phosphorus.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 98432-80-5: Diisopropyl bromomethylphosphonate [cymitquimica.com]
- 2. Cas Landing [thermofisher.com]
- 3. DIISOPROPYL BROMOMETHYLPHOSPHONATE | 98432-80-5 [chemicalbook.com]
- 4. Diisopropyl bromomethylphosphonate | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Diisopropyl bromomethylphosphonate, 97% | Fisher Scientific [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]
- 9. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 10. Separation and spectral properties of diisopropylphosphate, the major decomposition product of isofluorophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["diisopropyl bromomethylphosphonate CAS number 98432-80-5"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587420#diisopropyl-bromomethylphosphonate-cas-number-98432-80-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com